molecular formula C16H21N3O3 B15103362 7,8-dimethoxy-2-(piperidin-1-ylmethyl)phthalazin-1(2H)-one

7,8-dimethoxy-2-(piperidin-1-ylmethyl)phthalazin-1(2H)-one

Cat. No.: B15103362
M. Wt: 303.36 g/mol
InChI Key: IFAWNRVELVQRAP-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-2-(piperidin-1-ylmethyl)phthalazin-1(2H)-one is a synthetic organic compound that belongs to the phthalazinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy groups and a piperidinylmethyl moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-2-(piperidin-1-ylmethyl)phthalazin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7,8-dimethoxyphthalazin-1(2H)-one and piperidine.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol. A catalyst such as a base (e.g., sodium hydroxide) may be used to facilitate the reaction.

    Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-2-(piperidin-1-ylmethyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phthalazinone ring can be reduced to form dihydrophthalazinone derivatives.

    Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrophthalazinone derivatives.

    Substitution: Formation of substituted phthalazinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-2-(piperidin-1-ylmethyl)phthalazin-1(2H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The methoxy groups and piperidinylmethyl moiety may play a role in binding to these targets and modulating their activity. Further studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar phthalazinone core structures but different substituents.

    Methoxy-Substituted Compounds: Compounds with methoxy groups at different positions on the aromatic ring.

    Piperidinylmethyl-Substituted Compounds: Compounds with piperidinylmethyl groups attached to different core structures.

Uniqueness

7,8-Dimethoxy-2-(piperidin-1-ylmethyl)phthalazin-1(2H)-one is unique due to the specific combination of methoxy groups and piperidinylmethyl moiety on the phthalazinone core. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

7,8-dimethoxy-2-(piperidin-1-ylmethyl)phthalazin-1-one

InChI

InChI=1S/C16H21N3O3/c1-21-13-7-6-12-10-17-19(11-18-8-4-3-5-9-18)16(20)14(12)15(13)22-2/h6-7,10H,3-5,8-9,11H2,1-2H3

InChI Key

IFAWNRVELVQRAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCCCC3)OC

Origin of Product

United States

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